N-ethyl-4-iodobenzamide

Übersicht

Beschreibung

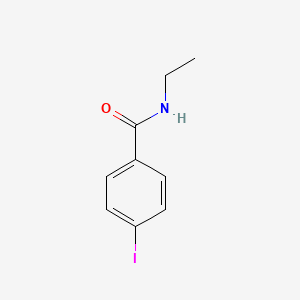

N-ethyl-4-iodobenzamide is a chemical compound with the empirical formula C9H10INO . Its molecular weight is 275.09 . This compound is used by researchers for various applications.

Synthesis Analysis

The synthesis of N-ethyl-4-iodobenzamide involves nucleophilic substitution radioiodination using copper chloride as a catalyst . The factors affecting the radiochemical yield of the labeling of N-ethyl-4-iodobenzamide include the pH of the medium, substrate concentration, reaction time, cuprous chloride concentration, and temperature .

Molecular Structure Analysis

The molecular structure of N-ethyl-4-iodobenzamide can be represented by the SMILES string O=C(NCC)C(C=C1)=CC=C1I . This indicates that the compound contains an iodine atom attached to a benzamide ring, which is further connected to an ethyl group.

Chemical Reactions Analysis

N-ethyl-4-iodobenzamide has been labeled with radioactive iodine via nucleophilic substitution radioiodination . The isotopic exchange reaction between N-ethyl-4-iodobenzamide and 125 I − has activation energies of 5.352 and 4.767 kcal/mol without and with a catalyst, respectively .

Physical And Chemical Properties Analysis

N-ethyl-4-iodobenzamide is a solid compound . Its empirical formula is C9H10INO and it has a molecular weight of 275.09 .

Wissenschaftliche Forschungsanwendungen

Cancer Research

In cancer research, N-ethyl-4-iodobenzamide may be used as a precursor for radiopharmaceuticals. It can be radioiodinated to create compounds that target specific cancer cells, allowing for both imaging and therapeutic purposes. This dual functionality is particularly promising for the treatment and study of melanoma .

Safety and Hazards

While specific safety and hazard information for N-ethyl-4-iodobenzamide is not available, it’s important to handle it with appropriate safety measures. It should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It’s recommended to use personal protective equipment and ensure good ventilation at the workplace .

Eigenschaften

IUPAC Name |

N-ethyl-4-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPYHDFCCRYKCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2594855.png)

![3-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)propanoic acid;hydrochloride](/img/structure/B2594856.png)

![ethyl 2-(2-((4-(3-chlorophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2594866.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2594867.png)

![N-(2-chlorobenzyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![3-Methoxy-1-methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-carboxamide](/img/structure/B2594872.png)

![3-[5-(Difluoromethyl)-1-methylpyrazol-3-yl]propanoic acid](/img/structure/B2594873.png)

![(S)-phenethyl-{1-[6-(3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yloxymethyl)-pyridin-2-yl]-ethyl}-amine](/img/structure/B2594874.png)

![(1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2594875.png)

![4-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)thiadiazole-5-carboxamide](/img/structure/B2594877.png)